molecular formula C15H22Cl2N2O2S B5736257 2,5-dichloro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide

2,5-dichloro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide

Cat. No.: B5736257
M. Wt: 365.3 g/mol
InChI Key: UBBSDTLYKNTBEJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide: is a chemical compound with a complex structure that includes a benzenesulfonamide core substituted with dichloro and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The dichloro substitution is introduced through chlorination reactions, while the piperidinyl group is added via nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and nucleophiles such as piperidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and substitution reactions under controlled conditions to ensure high yield and purity. The process often requires the use of catalysts and specific reaction conditions, such as temperature and pressure control, to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,5-dichloro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Piperidine, other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 2,5-dichloro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

  • 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine
  • 2,3-dichloro-5-(trifluoromethyl)pyridine

Comparison: Compared to similar compounds, 2,5-dichloro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide is unique due to its specific substitution pattern and the presence of the piperidinyl group. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

2,5-dichloro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O2S/c1-12-5-9-19(10-6-12)8-2-7-18-22(20,21)15-11-13(16)3-4-14(15)17/h3-4,11-12,18H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBSDTLYKNTBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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